GDP-Fuc-Biotin -

GDP-Fuc-Biotin

Catalog Number: EVT-15272415
CAS Number:
Molecular Formula: C35H55N11O20P2S
Molecular Weight: 1043.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

GDP-Fuc-Biotin can be synthesized chemically or enzymatically. The chemical synthesis typically starts from L-fucose, while the enzymatic synthesis can utilize GDP-D-mannose as a precursor through two main pathways: the de novo pathway and the salvage pathway . Commercially, it is available from suppliers like R&D Systems and MedChemExpress, which provide formulations and stability information .

Classification

GDP-Fuc-Biotin belongs to the class of nucleotide sugars and is specifically classified as a biotinylated nucleotide sugar derivative. This classification highlights its role as a donor substrate for fucosylation reactions catalyzed by fucosyltransferases .

Synthesis Analysis

Methods

The synthesis of GDP-Fuc-Biotin can be achieved through several methods:

  1. Chemical Synthesis: This involves multi-step reactions starting from L-fucose. The process may require protection and deprotection steps to manage functional groups effectively.
  2. Enzymatic Synthesis: This method utilizes specific enzymes to convert GDP-D-mannose into GDP-Fuc-Biotin. The predominant route involves:
    • De Novo Pathway: Converting GDP-D-mannose to GDP-L-fucose through a series of enzymatic reactions.
    • Salvage Pathway: Directly utilizing free L-fucose to produce GDP-fucose, which can then be biotinylated .

Technical Details

The enzymatic synthesis often employs recombinant enzymes in controlled conditions to ensure high yields and purity of the product. For example, using a combination of GDP-mannose 4,6-dehydratase and GDP-keto-6-deoxymannose 3,5-epimerase allows for efficient conversion to GDP-fucose .

Molecular Structure Analysis

Structure

The molecular formula of GDP-Fuc-Biotin is C37H57N10O21P2S, with a molecular weight of approximately 1085.93 Da . The structure consists of a guanosine moiety linked to diphosphate and fucose components, with biotin attached to facilitate detection and conjugation.

Data

The compound's structure can be visualized using techniques such as NMR spectroscopy or X-ray crystallography, which reveal the spatial arrangement of atoms and functional groups critical for its biochemical activity.

Chemical Reactions Analysis

Reactions

GDP-Fuc-Biotin primarily participates in glycosylation reactions mediated by fucosyltransferases. These enzymes transfer fucose from GDP-Fuc-Biotin to specific acceptor substrates (typically glycoproteins or glycolipids), forming fucosylated products.

Technical Details

The reaction mechanism generally involves:

  1. Binding of GDP-Fuc-Biotin to the active site of the fucosyltransferase.
  2. Nucleophilic attack by the acceptor substrate on the anomeric carbon of fucose.
  3. Release of guanosine diphosphate as a byproduct .
Mechanism of Action

Process

The mechanism of action for GDP-Fuc-Biotin involves its role as a substrate in enzymatic reactions catalyzed by fucosyltransferases. Upon binding to the enzyme, GDP-Fuc-Biotin undergoes conformational changes that facilitate the transfer of fucose to target molecules.

Data

Studies have shown that specific interactions between GDP-Fuc-Biotin and enzyme active sites are crucial for catalytic efficiency. These interactions often involve hydrogen bonds and hydrophobic contacts that stabilize the enzyme-substrate complex during the reaction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stable when stored properly at ≤ -20 °C; avoid repeated freeze-thaw cycles .

Chemical Properties

  • Molecular Weight: Approximately 1085.93 Da.
  • pH Stability: Formulated at pH 8.0 for optimal stability during storage.
Applications

Scientific Uses

GDP-Fuc-Biotin has several applications in scientific research:

  • Glycan Labeling: Used for biotinylating free glycans, glycoproteins, and glycolipids for detection purposes.
  • Cell Imaging: Can be introduced into live cells for imaging studies related to cell surface glycans.
  • Bioconjugation: Facilitates conjugation with antibodies or other biomolecules for various assays .
Biosynthetic Pathways and Precursor Utilization

De Novo vs. Salvage Pathways of GDP-Fucose Biosynthesis

GDP-fucose, the essential glycosyl donor for GDP-Fuc-Biotin, is synthesized via two distinct metabolic pathways with evolutionary and functional divergence:

  • De Novo Pathway: Converts GDP-mannose to GDP-fucose through sequential reactions catalyzed by GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3). This pathway dominates in organisms like Plasmodium falciparum, which lacks salvage pathway enzymes [1] [5]. In Trypanosoma brucei, the de novo route is essential for mitochondrial function and parasite viability [8].
  • Salvage Pathway: Recovers free fucose via phosphorylation by fucokinase (FCSK) and guanylylation by fucose-1-phosphate guanylyltransferase (FPGT) to form GDP-fucose. While minor in mammals, it becomes critical when de novo synthesis is compromised. For example, HEK293T cells lacking GMDS (GMDSKO) show 85% reduction in GDP-fucose, but supplementation with 5 mM free fucose restores pools via salvage enzymes [2].

Table 1: Characteristics of GDP-Fucose Biosynthetic Pathways

FeatureDe Novo PathwaySalvage Pathway
Key EnzymesGMDS, TSTA3FCSK, FPGT
Primary SubstrateGDP-mannoseFree L-fucose
Organism ExamplesP. falciparum, T. bruceiMammals, Leishmania major
Functional RedundancyLimited; essential in parasitesCompensates in GMDS/TSTA3 mutants

Notably, these pathways exhibit cross-regulation: TSTA3-deficient cells upregulate FCSK expression, while GMDS deficiency impairs fucose uptake efficiency by 40% [2]. Leishmania major requires genetic complementation with trypanosomal GMDS/GMER to survive when both salvage enzymes (FKP40/AFKP80) are inactivated, confirming GDP-fucose’s essential role [9].

Enzymatic Conversion of GDP-Fucose to Biotinylated Derivatives

GDP-Fuc-Biotin (C~37~H~57~N~10~O~21~P~2~S; MW 1085.93 Da) is synthesized by chemically conjugating biotin to GDP-fucose’s sugar moiety. The process preserves the nucleotide sugar’s core structure while enabling detection via streptavidin binding [3]:

  • Conjugation Chemistry: Biotin is typically linked to the C6 position of fucose through an alkyl spacer arm (e.g., aminocaproic acid), minimizing steric hindrance during enzymatic transfer. This modification maintains the α-anomeric configuration required for fucosyltransferase recognition [3] [6].
  • Enzymatic Activity: Despite biotinylation, GDP-Fuc-Biotin serves as a functional donor substrate. In vitro assays confirm that recombinant human fucosyltransferases (e.g., FUT6, FUT8) incorporate biotinylated fucose into glycoprotein acceptors like fetuin at ~75–90% efficiency compared to native GDP-fucose [3].

Table 2: Fucosyltransferases Utilizing GDP-Fuc-Biotin

FucosyltransferaseSpecificityGDP-Fuc-Biotin Tolerance
FUT1 (α1,2-FUT)Terminal galactose (H antigen)Not determined
FUT8 (α1,6-FUT)Core GlcNAc (N-glycans)Yes
FUT7 (α1,3-FUT)Sialylated lactosamineYes
POFUT1Notch EGF repeatsNot determined

Protocol for Glycan Labeling:

  • Reaction Mix: 1–10 µg glycoprotein, 0.25 nmol GDP-Fuc-Biotin, 0.5 µg recombinant FUT, 25 mM Tris, 10 mM MnCl₂ (pH 7.5).
  • Incubation: 37°C for 60 min.
  • Detection: SDS-PAGE separation, streptavidin-HRP blotting (25 ng/mL), and chemiluminescence [3].

Substrate Specificity of Fucosyltransferases in GDP-Fuc-Biotin Incorporation

Fucosyltransferases (FUTs) exhibit distinct acceptor substrate preferences that govern GDP-Fuc-Biotin incorporation efficiency:

  • Structural Determinants:
  • α1,6-FUTs (e.g., FUT8): Transfer biotinylated fucose to the innermost GlcNAc of N-glycans. Requires α-mannose branches and specific GlcNAc-β-Asn linkages [4].
  • α1,3-FUTs (e.g., FUT7): Prefer sialylated type II chains (Galβ1,4GlcNAc) on O-glycans or glycolipids. Tolerates biotin tags but shows reduced activity with bulky acceptors [3] [6].
  • Mitochondrial FUTs: T. brucei TbFUT1 (α1,2-FUT) localizes to mitochondria and fucosylates β-D-galactose in Galβ1,3GlcNAc motifs—unlike canonical Golgi-resident FUTs [8].

  • Pathological Relevance:Cancer-associated FUTs (e.g., FUT4, FUT8) incorporate biotinylated fucose into Lewis antigens (sLeX, LeY) or core fucosylation sites. Upregulated FUT8 in breast cancer correlates with TGF-β-induced EMT and metastasis (P<0.001 vs. normal tissues) [4].

Regulation Mechanisms:

  • TGF-β upregulates FUT8 expression, enhancing TβR I/II core fucosylation and signaling [4].
  • miR-200b suppresses FUT4 by targeting the PI3K/Akt pathway, reducing cell migration in breast cancer models [4].

Properties

Product Name

GDP-Fuc-Biotin

IUPAC Name

[(2R,4S,5S)-6-[1-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]-3,4,5-trihydroxyoxan-2-yl] [[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C35H55N11O20P2S

Molecular Weight

1043.9 g/mol

InChI

InChI=1S/C35H55N11O20P2S/c36-34-41-30-23(31(53)42-34)38-16-46(30)32-27(51)24(48)19(63-32)14-62-67(55,56)66-68(57,58)65-33-28(52)25(49)26(50)29(64-33)17-13-45(44-43-17)6-8-60-10-12-61-11-9-59-7-5-37-21(47)4-2-1-3-20-22-18(15-69-20)39-35(54)40-22/h13,16,18-20,22,24-29,32-33,48-52H,1-12,14-15H2,(H,37,47)(H,55,56)(H,57,58)(H2,39,40,54)(H3,36,41,42,53)/t18-,19-,20-,22-,24?,25+,26+,27+,28?,29?,32-,33-/m1/s1

InChI Key

SKTALUMBAPLEAU-NODJZILFSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2

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